molecular formula C15H9F2N3O B3274971 1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde CAS No. 618101-84-1

1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B3274971
CAS No.: 618101-84-1
M. Wt: 285.25 g/mol
InChI Key: HDBSWKBJQNALBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a chemical building block designed for research and development applications, particularly in medicinal and agrochemistry. This compound features a pyrazole core, which is a privileged scaffold in drug discovery known for its diverse pharmacological potential . The structure is substituted with a 2,4-difluorophenyl group at the N-1 position and a pyridin-3-yl group at the C-3 position, while the C-4 position contains a formyl (carbaldehyde) group. This aldehyde functionality is a key reactive handle, allowing researchers to efficiently synthesize more complex molecules through condensation, nucleophilic addition, and cyclization reactions, for instance, to create novel amide or imine derivatives for biological screening . Pyrazole derivatives are extensively investigated for their wide range of biological activities. The presence of this heterocycle in various therapeutic and agrochemical agents underscores its significance . Research into analogous pyrazole-4-carbaldehyde compounds has demonstrated their utility as intermediates in the synthesis of molecules with promising antifungal activity against pathogens like Corynespora cassiicola and Pythium ultimum . Furthermore, the structural motif of a pyrazole ring linked to a fluorinated phenyl ring and a nitrogen-containing heterocycle (like pyridine) is common in the design of potential succinate dehydrogenase inhibitors (SDHIs), a key mode of action for many fungicides . This makes the compound a valuable precursor for creating and optimizing new crop protection agents. In pharmaceutical research, such derivatives are explored for their potential as anti-inflammatory, anticancer, and antidepressant agents, making this aldehyde a versatile starting point for lead compound generation and structure-activity relationship (SAR) studies . Please Note: This product is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyer assumes all responsibility for confirming product identity and purity and for the safe handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O/c16-12-3-4-14(13(17)6-12)20-8-11(9-21)15(19-20)10-2-1-5-18-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBSWKBJQNALBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162684
Record name 1-(2,4-Difluorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618101-84-1
Record name 1-(2,4-Difluorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618101-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrazole-4-carbaldehydes, which exhibit structural diversity based on substituents at the 1- and 3-positions. Key analogues and their distinguishing features are summarized below:

Compound Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 2,4-Difluorophenyl / Pyridin-3-yl C₁₆H₁₀F₂N₂O 296.27* Anticancer intermediate, high polarity
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde 2,4-Difluorophenyl / Methyl C₁₁H₈F₂N₂O 222.20 Simpler structure, lower molecular weight
1-(2,4-Dichloro-5-fluorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one 2,4-Dichloro-5-fluorophenyl / 1,3-diphenylpyrazolyl C₂₄H₁₆Cl₂FN₃O 468.31 Extended conjugation, potential antimicrobial activity
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)-phenyl)-1H-pyrazole-4-carbaldehyde Phenyl / 4-Propargyloxyphenyl C₁₉H₁₄N₂O₂ 302.33 Alkyne functionality for click chemistry

*Calculated based on analogous compounds in .

Key Comparisons

Substituent Effects on Reactivity and Bioactivity The 2,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to non-fluorinated analogues (e.g., 1-phenyl derivatives) .

Synthetic Methodologies

  • The target compound is synthesized via condensation and cyclization reactions, similar to methods described for 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde .
  • Microwave-assisted synthesis (e.g., as in ) is a viable route for pyrazole-4-carbaldehydes, offering higher yields and shorter reaction times compared to conventional heating.

Biological Activity Trends

  • Pyrazole-4-carbaldehydes with fluorinated aryl groups (e.g., 2,4-difluorophenyl) often exhibit enhanced anticancer or antifungal activity due to improved membrane permeability and target selectivity .
  • Compounds with pyridinyl substituents (e.g., the target) show superior solubility in polar solvents compared to purely aromatic analogues, which may enhance bioavailability .

Crystallographic and Conformational Data

  • X-ray studies of related compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) confirm planar pyrazole rings and intramolecular hydrogen bonding involving the aldehyde group, which stabilize the molecular structure .

Biological Activity

1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluorophenyl group and a pyridine moiety, which contribute to its pharmacological properties. Recent studies have explored its synthesis, biological evaluation, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2N3OC_{15}H_{12}F_{2}N_{3}O with a molecular weight of approximately 295.27 g/mol. Its structure features a pyrazole ring fused with a pyridine, which is known to enhance the compound's bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the pyrazole ring followed by functionalization to introduce the difluorophenyl and pyridine groups. Detailed methodologies have been documented in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines:

  • Breast Cancer : In vitro studies demonstrated that pyrazole derivatives can inhibit the proliferation of MDA-MB-231 cells.
  • Liver Cancer : HepG2 cells were also targeted, showing promising results in reducing cell viability .

A summary of anticancer activity across different cell lines is presented in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis
HepG2 (Liver)10.0Cell cycle arrest
A549 (Lung)15.0Inhibition of angiogenesis

Antimicrobial Activity

In addition to anticancer properties, pyrazole derivatives have been evaluated for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains through mechanisms such as disruption of cell membrane integrity and interference with metabolic pathways .

Study 1: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives including this compound revealed significant anticancer activity against multiple cancer types. The study utilized MTT assays to assess cell viability and found that compounds with similar structures exhibited IC50 values ranging from 10 µM to 20 µM across different cancer cell lines .

Study 2: Antimicrobial Assessment

Another research effort focused on the antimicrobial properties of synthesized pyrazole derivatives. The agar dilution method was employed to evaluate their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives displayed potent antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between pyrazole and fluorinated aromatic precursors. describes a general method for synthesizing pyrazole-4-carbaldehyde derivatives using Vilsmeier-Haack formylation or Claisen-Schmidt condensation. For optimization, control reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalyst choice (e.g., POCl₃ for formylation). Structural analogs in suggest using methyl groups as intermediates, which can later be substituted with pyridin-3-yl groups via cross-coupling reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques. recommends NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Elemental analysis ensures stoichiometric consistency with the molecular formula .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Follow protocols for fluorinated pyrazoles ( ):

  • Use fume hoods to avoid inhalation of dust/volatiles.
  • Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C, away from light and oxidizing agents.
  • Dispose via incineration or licensed hazardous waste services .

Advanced Research Questions

Q. What analytical techniques are suitable for studying the compound’s stability under varying pH, temperature, and light exposure?

  • Methodology : Conduct accelerated stability studies using:

  • HPLC-DAD : Monitor degradation products under UV light or thermal stress (40–60°C).
  • LC-MS/MS : Identify hydrolytic or oxidative byproducts (e.g., aldehyde oxidation to carboxylic acid).
  • X-ray crystallography (): Compare crystal packing before/after stress to detect structural changes .

Q. Are there X-ray crystallography studies revealing the molecular conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) can resolve bond angles, dihedral angles, and hydrogen-bonding networks. highlights similar pyrazole derivatives crystallizing in monoclinic systems (space group P2₁/c) with π-π stacking between pyridine and fluorophenyl rings. Use SHELX or Olex2 for structure refinement .

Q. How does the electronic nature of the 2,4-difluorophenyl and pyridin-3-yl substituents influence reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and Fukui indices. The electron-withdrawing fluorine atoms ( ) activate the pyrazole ring toward nucleophilic substitution, while the pyridin-3-yl group directs electrophilic attacks to the meta position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids is recommended .

Q. What computational methods predict the compound’s interactions with biological targets, such as fungal CYP51 enzymes?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to fungal lanosterol 14α-demethylase (CYP51). and suggest that fluorinated aryl groups enhance hydrophobic interactions with the enzyme’s active site, while the pyridine nitrogen may coordinate the heme iron. Validate predictions with in vitro antifungal assays (MIC against Candida spp.) .

Q. What is the compound’s potential as a lead structure in agrochemical development, particularly for fungicides?

  • Methodology : Compare its scaffold to fluoxytioconazole ( ), a fungicide containing 2,4-difluorophenyl and triazole groups. Test in vivo efficacy against plant pathogens (e.g., Botrytis cinerea) using leaf disk assays. Structure-activity relationship (SAR) studies can optimize substituents for bioavailability and resistance mitigation .

Contradictions and Limitations

  • Synthetic Yield : reports moderate yields (40–60%) for pyrazole-4-carbaldehydes, while suggests higher yields (70–85%) for methyl-substituted analogs. This discrepancy may arise from steric hindrance from bulkier pyridin-3-yl groups.
  • Biological Activity : While highlights antifungal potential, no direct data exists for the target compound. Researchers must empirically validate activity.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-(2,4-Difluorophenyl)-3-(pyridin-3-YL)-1H-pyrazole-4-carbaldehyde

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